2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the condensation of phenolic derivatives, formaldehyde, and primary amines. The reaction conditions often include heating the reactants to temperatures ranging from 160°C to 250°C to facilitate the ring-opening polymerization (ROP) of the benzoxazine monomers .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often involves a one-pot process where an aromatic amine, a phenol, and formaldehyde are heated together. This method is preferred due to its simplicity and efficiency . Additionally, solventless methods have been developed to produce bio-based benzoxazines, which are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxides, reduction reactions may produce alcohols, and substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines: These compounds have similar structural features and exhibit antimicrobial, anti-inflammatory, and antioxidant activities.
Other Benzoxazines: Compounds such as 2-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine share similar chemical properties and applications.
Uniqueness
2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl and 5-methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
332060-30-7 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H15ClN2O/c1-11-20-16(14-4-2-3-5-17(14)21-11)10-15(19-20)12-6-8-13(18)9-7-12/h2-9,11,16H,10H2,1H3 |
InChI Key |
HURVSIYNNVUDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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